molecular formula C15H16N4O3 B1225038 1-Prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione

1-Prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione

Cat. No. B1225038
M. Wt: 300.31 g/mol
InChI Key: JHDJTZJEZZTEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione is a member of barbiturates.

Scientific Research Applications

Molecular Structure and Bonding Characteristics

Research has delved into the structural analysis and intermolecular interactions of related compounds. For instance, studies on 5-(1-Hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and its derivatives highlight the absence of direction-specific intermolecular interactions in some cases, while others exhibit complex hydrogen bonding patterns leading to chain or framework structures. These findings are crucial for understanding the molecular behavior and potential reactivity of such compounds (da Silva et al., 2005).

Catalytic Activities and Material Science

Several studies have focused on the catalytic activities of compounds with diazinane trione cores. For example, pyrimidine-2,4,6-trione copper(II) complexes have been synthesized and characterized, showing moderate activity in the peroxidative oxidation of cyclohexane under mild conditions. This research points towards potential industrial applications in catalysis and material science, providing insights into designing more efficient catalysts for organic transformations (Fırıncı, 2019).

Synthesis of Novel Compounds and Drug Development

The synthesis of novel compounds based on the pyrimidine-2,4,6-trione structure has been a significant area of interest. Research into the creation of new heterocyclic derivatives, incorporating elements like coumarin-2-one, has been explored, showcasing the versatility of these chemical backbones in generating diverse molecular architectures. These synthetic endeavors not only expand the chemical space of these compounds but also pave the way for potential applications in drug development and pharmacology (Int, 2019).

properties

Product Name

1-Prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

6-hydroxy-5-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-1-prop-2-enylpyrimidine-2,4-dione

InChI

InChI=1S/C15H16N4O3/c1-3-7-19-14(21)12(13(20)18-15(19)22)10(2)17-9-11-5-4-6-16-8-11/h3-6,8,21H,1,7,9H2,2H3,(H,18,20,22)

InChI Key

JHDJTZJEZZTEAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CN=CC=C1)C2=C(N(C(=O)NC2=O)CC=C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione
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1-Prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
1-Prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione

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